molecular formula C8H8FN5 B1461304 4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline CAS No. 1156374-64-9

4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline

Cat. No. B1461304
CAS RN: 1156374-64-9
M. Wt: 193.18 g/mol
InChI Key: FWEKNWHWVBFMIR-UHFFFAOYSA-N
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Description

“4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline” is a chemical compound with the molecular formula C8H8FN5 . It has a molecular weight of 193.18 . This compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8FN5/c1-5-11-12-13-14(5)8-4-6(10)2-3-7(8)9/h2-4H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder and has a molecular weight of 193.18 . It is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Fluorinated anilines are key intermediates in the synthesis of complex organic molecules. For example, the synthesis of 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, demonstrates the utility of fluorinated anilines in drug synthesis (Yang Shijing, 2013).
  • Microwave-assisted synthesis methods have been developed for efficient and rapid production of fluorinated aniline derivatives, highlighting the evolving synthetic techniques for these compounds (E. Menteşe et al., 2015).

Antimicrobial and Anticancer Activities

  • Schiff's bases and azetidinones derived from chloro- and fluoro-substituted anilines have shown significant antimicrobial activities, suggesting the potential of fluorinated anilines in developing new antimicrobial agents (B. Mistry et al., 2016).
  • Novel 1,4-disubstituted phthalazines synthesized from anilino derivatives, including fluorinated ones, exhibited higher anticancer activity in vitro compared to the cisplatin control, indicating the potential of fluorinated anilines in anticancer drug development (Juan Li et al., 2006).

Material Science Applications

  • Fluorinated aniline derivatives have been explored for their electroluminescence applications, suggesting their utility in the development of organic light-emitting diodes (OLEDs) and other electronic devices (Dileep A. K. Vezzu et al., 2010).

Sensing and Detection Technologies

  • Fluorescence quenching studies on thiophene-substituted 1,3,4-oxadiazoles for aniline sensing indicate the role of fluorinated compounds in the development of sensors for detecting hazardous materials (L. Naik et al., 2018).

properties

IUPAC Name

4-fluoro-3-(5-methyltetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN5/c1-5-11-12-13-14(5)8-4-6(10)2-3-7(8)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEKNWHWVBFMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
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4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
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